

In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of Canlitinib (KC1036)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Canlitinib**

Cat. No.: **B15139424**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Canlitinib (also known as KC1036) is an orally administered, multi-targeted tyrosine kinase inhibitor under development by Beijing Konruns Pharmaceutical Co., Ltd. It is designed to inhibit key signaling pathways involved in tumor growth and angiogenesis, primarily by targeting AXL receptor tyrosine kinase (AXL), FMS-like tyrosine kinase 3 (FLT3), and vascular endothelial growth factor receptor 2 (VEGFR2). Currently in Phase 3 clinical development for advanced esophageal squamous cell carcinoma, **Canlitinib** has shown promising anti-tumor activity. This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic properties of **Canlitinib**, based on preclinical and emerging clinical data. All quantitative data is presented in structured tables, and relevant biological pathways and experimental workflows are visualized using diagrams.

Introduction

Canlitinib is a novel small molecule inhibitor targeting multiple receptor tyrosine kinases implicated in oncogenesis and tumor vascularization. Its concurrent inhibition of AXL, FLT3, and VEGFR2 suggests a potential for broad anti-tumor activity and a strategy to overcome certain mechanisms of treatment resistance. This document synthesizes the current understanding of **Canlitinib**'s absorption, distribution, metabolism, and excretion (ADME) characteristics, alongside its biological effects on target pathways.

Pharmacokinetics

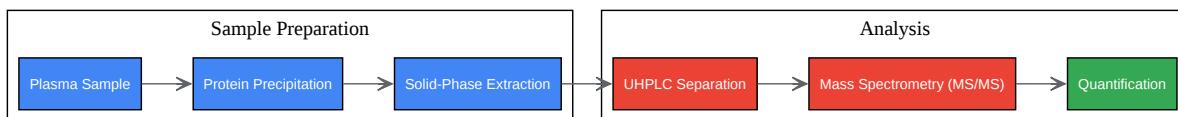
Currently, detailed quantitative pharmacokinetic data from human clinical trials of **Canlitinib** (KC1036) are not yet publicly available in peer-reviewed literature. The information presented herein is based on preliminary findings from ongoing clinical investigations.

Absorption, Distribution, Metabolism, and Excretion (ADME)

A first-in-human Phase I study of a structurally similar multi-kinase inhibitor, CT053PTSA, which also targets AXL, VEGFR2, and FLT3, in addition to MET and MERTK, provides some initial insights that may be indicative of the general pharmacokinetic profile of this class of compounds. In this study, CT053PTSA was rapidly absorbed following oral administration, with the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) increasing proportionally with the dose.

Table 1: Summary of Preclinical and Preliminary Human Pharmacokinetic Profile of Structurally Similar Compounds

Parameter	Finding	Species/Population
Absorption	Rapid oral absorption was observed.	Human
Exposure	Cmax and AUC increased dose-proportionally.	Human


Note: This data is for CT053PTSA, a compound with a similar but not identical target profile to **Canlitinib** (KC1036). The relationship between these two compounds has not been definitively established.

Bioanalytical Methods

The quantification of tyrosine kinase inhibitors like **Canlitinib** in biological matrices typically involves validated bioanalytical methods. While specific protocols for **Canlitinib** are not published, standard methodologies would include:

Experimental Protocol: Hypothetical Bioanalytical Assay for **Canlitinib** in Human Plasma

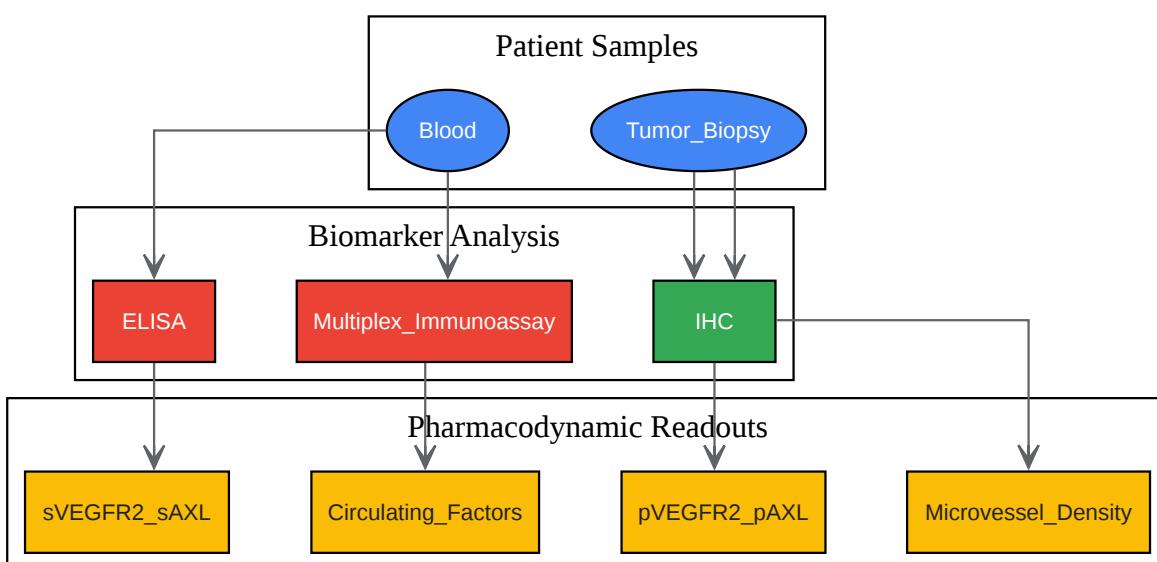
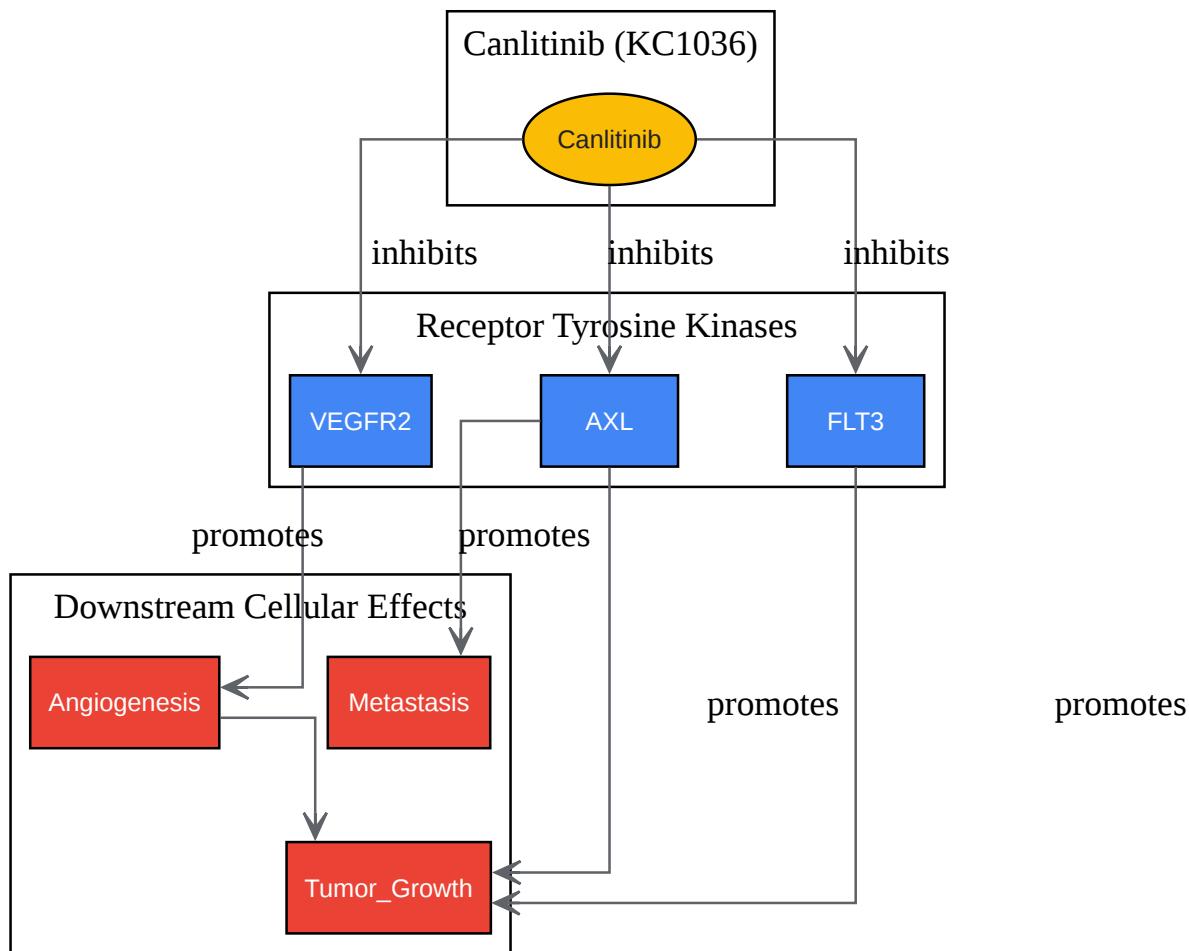
- Sample Preparation: Protein precipitation of plasma samples followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analyte and remove interfering substances.
- Chromatographic Separation: Use of a reverse-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system to separate **Canlitinib** from its metabolites and other endogenous plasma components.
- Detection: Tandem mass spectrometry (MS/MS) for sensitive and specific quantification of the analyte.
- Method Validation: The assay would be validated according to regulatory guidelines (e.g., FDA, EMA) for accuracy, precision, selectivity, sensitivity, recovery, and stability.

[Click to download full resolution via product page](#)

Bioanalytical Workflow for **Canlitinib** Quantification.

Pharmacodynamics

The pharmacodynamic effects of **Canlitinib** are directly related to its inhibition of AXL, FLT3, and VEGFR2 signaling pathways.



Mechanism of Action

Canlitinib exerts its anti-tumor effects through the inhibition of key receptor tyrosine kinases:

- VEGFR2: Inhibition of VEGFR2 blocks the signaling cascade initiated by vascular endothelial growth factor (VEGF), a key regulator of angiogenesis. This leads to the inhibition

of new blood vessel formation in tumors, thereby restricting their growth and potential for metastasis.

- **AXL:** AXL is implicated in tumor cell survival, proliferation, migration, and invasion. Its inhibition by **Canlitinib** can directly impede tumor growth and metastasis. AXL overexpression has also been linked to resistance to other targeted therapies.
- **FLT3:** FMS-like tyrosine kinase 3 is frequently mutated in certain hematological malignancies and can also be expressed in solid tumors. By inhibiting FLT3, **Canlitinib** may have therapeutic potential in these contexts.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of Canlitinib (KC1036)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15139424#pharmacokinetics-and-pharmacodynamics-of-canlitinib>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com